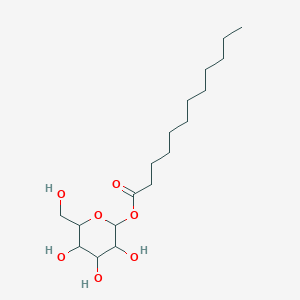

1-O-Lauroyl-D-glucopyranose

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dodecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O7/c1-2-3-4-5-6-7-8-9-10-11-14(20)25-18-17(23)16(22)15(21)13(12-19)24-18/h13,15-19,21-23H,2-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABWUWJGNVZVPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 O Lauroyl D Glucopyranose and Its Analogues

Chemo-enzymatic Synthetic Routes

Chemo-enzymatic routes leverage the specificity of enzymes to achieve regioselective acylation of sugars, a task that is challenging through purely chemical means. researchgate.net This approach combines chemical steps with biocatalytic transformations to produce well-defined sugar esters. The use of enzymes, particularly lipases, in non-aqueous media is a cornerstone of this strategy, as it shifts the enzyme's natural hydrolytic activity towards esterification. researchgate.net

Enzymatic acylation is a widely employed strategy for the synthesis of 1-O-Lauroyl-D-glucopyranose and its analogues. This method typically involves the reaction of a sugar, such as D-glucose, with an acyl donor, like lauric acid or its vinyl or methyl esters, in the presence of a lipase (B570770) catalyst. researchgate.netfrontiersin.org The reaction is often conducted in organic solvents or solvent-free systems to minimize water activity, which favors the synthesis reaction over hydrolysis. acs.orgmdpi.com

The selection of an appropriate biocatalyst is critical for the efficient synthesis of sugar esters. Lipases from various microbial sources are the most commonly used enzymes for this purpose. researchgate.net Key characteristics considered during screening include activity, stability, and regioselectivity.

Aspergillus niger : Lipase from Aspergillus niger (ANL) has been shown to be an effective catalyst for the synthesis of glucose laurate. hep.com.cn In screening studies, ANL has demonstrated conversion rates comparable to commercially prominent enzymes like Novozym 435. hep.com.cnresearchgate.net It exhibits high selectivity for the primary hydroxyl group at the C-6 position of D-glucose, leading to the specific formation of 6-O-lauroyl-D-glucopyranose. dntb.gov.uamdpi.com Investigations have also explored its use for synthesizing various flavor esters. nih.govresearchgate.net

Rhizomucor miehei : Immobilized lipase from Rhizomucor miehei (Lipozyme RM IM) is another frequently used biocatalyst. embrapa.br This lipase is known for its sn-1,3 regioselectivity. mdpi.com It has been successfully used in the solvent-free synthesis of sucrose (B13894) and fructose (B13574) oleates, achieving high conversions. mdpi.com Studies have also shown its utility in the acylation of various monosaccharides, including glucose, with vinyl laurate. embrapa.br However, in some reactions, D-glucose can act as an inhibitor to Rhizomucor miehei lipase. researchgate.net

Candida antarctica : Candida antarctica lipase B (CALB), particularly in its immobilized form (Novozym 435), is one of the most extensively studied and widely used lipases for sugar ester synthesis. researchgate.netnih.gov CALB is known for its high efficiency, stability, and enantioselectivity. researchgate.net It has been successfully employed in the synthesis of glucose laurate and other sugar esters under various conditions, including in organic solvents, ionic liquids, and solvent-free systems. researchgate.netnih.govscirp.org This enzyme generally shows a high preference for acylating the primary hydroxyl group of glucose. acs.org

Table 1: Comparison of Lipases Used in Glucose Laurate Synthesis

| Lipase Source | Common Form | Key Characteristics | Typical Conversion/Yield | Reference |

|---|---|---|---|---|

| Aspergillus niger | Supported | High selectivity for 6-O position; comparable activity to commercial enzymes. | ~53% yield under optimized conditions. | mdpi.com |

| Rhizomucor miehei | Immobilized | sn-1,3 regioselectivity; effective in solvent-free systems. | 81-83% ester content in solvent-free oleate (B1233923) synthesis. | mdpi.com |

| Candida antarctica B | Immobilized (Novozym 435) | High efficiency, stability, and regioselectivity; widely used. | 48.7% glucose conversion for laurate monoester. | nih.gov |

To maximize the yield and efficiency of the enzymatic synthesis of this compound, several reaction parameters must be carefully optimized. These include substrate molar ratios, acyl donor choice, temperature, reaction time, and agitation speed. nih.gov

The molar ratio of the substrates (glucose and the acyl donor) significantly influences the reaction equilibrium and product yield. researchgate.net An excess of one substrate can drive the reaction forward. For instance, in the synthesis of glucose monodecanoate, a 2:1 molar ratio of glucose to the vinyl donor resulted in higher product concentrations. acs.orgnih.gov Conversely, for the synthesis of cyanidin-3-glucoside lauryl ester, a high molar ratio of acyl donor to substrate (56:1) was found to be optimal. semanticscholar.org

The choice of acyl donor is also crucial. Vinyl esters, such as vinyl laurate, are often preferred because they are more reactive than the corresponding fatty acids. mdpi.com The transesterification reaction with vinyl esters is essentially irreversible as the released vinyl alcohol tautomerizes to acetaldehyde, which prevents the reverse reaction. embrapa.br Using fatty acids as acyl donors results in the formation of water as a byproduct, which can promote the reverse hydrolytic reaction and reduce yields if not effectively removed. mdpi.com However, studies have also successfully used lauric acid directly, achieving significant conversions. frontiersin.orgnih.gov

Table 2: Effect of Substrate Ratio and Acyl Donor on Glucose Ester Synthesis

| Acyl Donor | Substrate (Acyl Acceptor) | Optimal Molar Ratio (Donor:Acceptor) | Solvent | Catalyst | Conversion/Yield | Reference |

|---|---|---|---|---|---|---|

| Vinyl Laurate | D-Glucose | 1.4:1 | 2-Methyl-2-butanol (B152257)/[HMIm][TfO] | Lipozyme TLIM | 94.0% conversion | mdpi.com |

| Lauric Acid | D-Glucose | 1:1 | tert-Butanol | Novozym 435 | ~77% yield | researchgate.net |

| Vinyl Laurate | D-Glucose | 2:1 | 2-Methyl-2-butanol | Aspergillus niger Lipase | 50.9% yield | mdpi.com |

| Lauric Acid | D-Glucose | 1:3 | DMSO/tert-Amyl alcohol | Candida antarctica Lipase | 100% conversion | biorxiv.org |

Temperature is a key parameter affecting both the reaction rate and the stability of the enzyme. nih.gov Generally, higher temperatures increase reaction rates by enhancing substrate solubility and molecular motion. arxiv.org However, excessively high temperatures can lead to thermal denaturation and deactivation of the lipase. mdpi.com For the synthesis of glucose laurate catalyzed by Aspergillus niger lipase, the optimal temperature was found to be around 56°C. mdpi.com For CALB-catalyzed synthesis of 6-O-glucose palmitate, increasing the temperature from 20°C to 60°C significantly accelerated the reaction, but at 70°C, enzyme deactivation was observed. arxiv.org

The reaction time is inherently linked to temperature and other parameters. The optimal reaction time is the point at which the maximum conversion is achieved before potential product inhibition or enzyme deactivation becomes significant. For example, the synthesis of glucose laurate with Candida antarctica lipase B reached a maximum glucose conversion of 48.7% after 72 hours. nih.gov In another study, the synthesis of 6-O-D-glucosyldecanoate was optimized at a reaction time of 14.2 hours. researchgate.net

In heterogeneous reaction systems, which are common in enzymatic sugar ester synthesis due to the poor solubility of glucose in many organic solvents, agitation is crucial for overcoming mass transfer limitations. mdpi.com Adequate stirring ensures proper mixing of the solid enzyme, suspended glucose particles, and the liquid phase containing the dissolved acyl donor. mdpi.com

Studies have shown that increasing the stirring speed can significantly improve reaction yields. For the synthesis of D-glucose lauric ester with Aspergillus niger lipase, increasing the agitation from 180 rpm to 240 rpm resulted in a notable increase in yield from 38% to 53%. mdpi.com This is attributed to an increased probability of enzyme-substrate encounters. mdpi.com Similarly, in the synthesis of glycolipids in deep eutectic solvents, external mass transfer limitations were overcome at agitation speeds of 60 rpm and higher. acs.orgacs.org

Enzymatic Acylation Strategies

Optimization of Reaction Parameters in Biocatalysis

Solvent System Influence and Non-conventional Media

The choice of solvent is a critical parameter in the enzymatic synthesis of sugar esters, primarily due to the disparate solubility of the hydrophilic sugar and the hydrophobic acyl donor. uni-hannover.deresearcher.life This challenge has spurred research into non-conventional media to enhance substrate solubility and improve reaction efficiency.

Deep Eutectic Solvents (DESs):

Deep eutectic solvents (DESs) have emerged as promising green alternatives to conventional organic solvents. researchgate.net These systems, typically formed by a hydrogen bond donor and a hydrogen bond acceptor, can offer high solubility for sugars. researchgate.netacs.org For instance, DESs composed of choline (B1196258) chloride and urea (B33335) have been explored for the synthesis of glucose esters. uni-hannover.deresearcher.liferesearchgate.net However, challenges remain, particularly with larger acyl donors (greater than C10) which exhibit poor solubility in some DESs. uni-hannover.deresearcher.life Furthermore, the interaction between disaccharides and DES components can sometimes impair the enzymatic reaction. uni-hannover.deresearcher.life Hydrophobic DESs have also been investigated and have shown potential for higher yields compared to their hydrophilic counterparts. researchgate.net In some systems, the sugar itself can act as a component of the DES, creating a "2-in-1" system that serves as both solvent and substrate. researchgate.net

A study on the enzymatic synthesis of fatty acid sugar esters utilized a DES composed of beech wood cellulose (B213188) fiber hydrolysate and choline chloride. This approach highlights a sustainable route where the lignocellulosic biomass serves as the sugar source, part of the reaction medium, and a carbon source for producing the fatty acid component. frontiersin.org

2-Methyltetrahydrofuran-3-one (B1294639) (2-MeTHF-3-one) and other bio-based solvents:

Recent research has focused on innovative and sustainable solvents like 2-methyltetrahydrofuran-3-one (2-MeTHF-3-one) and 2-methyltetrahydrofuran (B130290) (2-MeTHF). mdpi.comlivescience.io 2-MeTHF-3-one, a food-grade solvent, has demonstrated significant potential. mdpi.comlivescience.io In a comparative study for the synthesis of glucose laurate, 2-MeTHF-3-one led to a 79% yield, substantially higher than the 48% yield obtained in both 2-methyl-2-butanol (2M2B) and 2-MeTHF. mdpi.comlivescience.io This improved performance is attributed to increased enzymatic stability in 2-MeTHF-3-one. mdpi.comlivescience.io

The addition of dimethyl sulfoxide (B87167) (DMSO) as a co-solvent with 2M2B has been shown to improve the yield of 6-O-lauroyl-D-glucopyranose by enhancing the solubility of D-glucose. mdpi.com However, a bio-sourced alternative, 2-MeTHF-3-one, has been proposed to replace DMSO, offering comparable yields without the complexities associated with DMSO. mdpi.com Specifically, using a 2M2B/2-MeTHF-3-one (20% v/v) mixture for the esterification of lauric acid resulted in a 42% yield, which was a 27% increase compared to the synthesis with a DMSO co-solvent (33% yield). mdpi.com

Regioselectivity and Chemo-enzymatic Control in Esterification

A significant advantage of enzymatic synthesis is the high degree of regioselectivity, often favoring acylation at the primary hydroxyl group of the sugar. mdpi.comfrontiersin.org Lipases, such as Candida antarctica lipase B (often immobilized as Novozym 435), have demonstrated a strong preference for the C-6 primary hydroxyl group of glucose in esterification reactions with lauric acid, leading to the synthesis of 6-O-lauroyl-D-glucopyranose. frontiersin.orgnih.gov This high selectivity simplifies downstream processing by minimizing the formation of isomeric byproducts. frontiersin.org

Chemo-enzymatic approaches combine chemical derivatization with enzymatic catalysis to achieve specific outcomes. mdpi.com This strategy can be employed to enhance the solubility of carbohydrates in organic solvents by introducing hydrophobic protecting groups prior to enzymatic esterification. mdpi.comresearchgate.net Following the enzymatic reaction, the protecting groups can be removed, yielding the desired sugar ester. mdpi.com This method provides a versatile route to synthesize a variety of sugar esters that might be challenging to obtain through direct enzymatic or chemical means alone. mdpi.comresearchgate.net

Transesterification Pathways

Transesterification, the exchange of an alkoxy group of an ester with the hydroxyl group of a sugar, is another key enzymatic pathway for synthesizing sugar esters. masterorganicchemistry.com This method often offers advantages over direct esterification, such as avoiding the production of water, which can lead to hydrolysis of the product ester. mdpi.comrsc.org Vinyl esters are frequently used as acyl donors in transesterification reactions due to their higher reactivity compared to fatty acids. mdpi.com The byproduct of this reaction, vinyl alcohol, tautomerizes to acetaldehyde, which can sometimes lead to side reactions or enzyme deactivation. rsc.org

Methyl and ethyl esters are also commonly used as acyl donors. mdpi.comfrontiersin.org Studies have shown that transesterification with ethyl laurate can lead to higher yields of 6-O-lauroyl-D-glucopyranose compared to direct esterification with lauric acid. mdpi.com For example, in one study, transesterification with ethyl laurate yielded 49%, while esterification with lauric acid yielded 42% under similar conditions. mdpi.com

Chemical Acylation Approaches

While enzymatic methods offer high selectivity, chemical acylation remains a vital tool for the synthesis of glucose esters. These methods often involve the use of protecting groups to achieve regioselectivity.

Direct Acylation of D-Glucose Derivatives (e.g., 1,2-O-Isopropylidene-α-D-glucofuranose)

A common strategy involves the use of protected glucose derivatives to direct acylation to specific hydroxyl groups. 1,2-O-Isopropylidene-α-D-glucofuranose is a frequently used intermediate where the hydroxyl groups at C-1 and C-2 are protected by an isopropylidene group. researchgate.netresearchgate.netcbijournal.com This leaves the hydroxyl groups at C-3, C-5, and C-6 available for acylation.

Direct unimolecular lauroylation of 1,2-O-isopropylidene-α-D-glucofuranose at low temperatures in the presence of pyridine (B92270) has been shown to selectively yield the 6-O-lauroyl derivative in good yields. researchgate.netcbijournal.com This selectivity is attributed to the higher reactivity of the primary hydroxyl group at C-6 compared to the secondary hydroxyl groups at C-3 and C-5. Further acylation of the remaining hydroxyl groups can be performed to synthesize fully acylated derivatives. researchgate.netdergipark.org.tr

Selective Acylation Strategies

Achieving selective acylation of the multiple hydroxyl groups in glucose is a significant challenge in carbohydrate chemistry. scialert.net Various methods have been developed to control the regioselectivity of these reactions. researchgate.net

The direct acylation method, which involves carefully controlling reaction conditions such as temperature and stoichiometry, has been found to be effective for selective acylation. scialert.netbanglajol.info For example, unimolar lauroylation of 1,2-O-isopropylidene-α-D-glucofuranose in pyridine at 0°C favors the formation of the 6-O-lauroyl product. cbijournal.com

Other strategies include the use of organocatalysts and methods like the dibutyltin (B87310) oxide method, which can activate a specific hydroxyl group for acylation. researchgate.netu-tokyo.ac.jp These advanced techniques allow for the synthesis of specific isomers that may not be accessible through direct methods.

Yield Optimization and Reaction Kinetics Analysis

Optimizing the yield of this compound requires a thorough understanding of the reaction kinetics and the influence of various parameters.

For enzymatic synthesis, key factors influencing the reaction rate and yield include temperature, enzyme loading, and the molar ratio of substrates. mdpi.comnih.govnih.gov Studies on the lipase-catalyzed synthesis of glucose esters have shown that the reaction often follows a Ping-Pong Bi-Bi mechanism. nih.gov The optimal temperature for these reactions is typically in the range of 40°C to 60°C, with higher temperatures potentially leading to enzyme denaturation. mdpi.comanalis.com.my

Increasing the enzyme concentration generally increases the reaction rate, although a plateau or even a decrease in yield can be observed at very high concentrations due to substrate limitations or mass transfer issues. mdpi.comnih.gov The molar ratio of the acyl donor to glucose is also a critical parameter. An excess of the acyl donor is often used to drive the reaction towards the product side. mdpi.comacs.org

Kinetic models have been developed to describe the lipase-catalyzed esterification of glucose, allowing for the prediction of reaction outcomes under different conditions. nih.gov For example, a model for the esterification of glucose with fatty acids in acetone (B3395972) provided a good fit for experimental data across a range of temperatures, enzyme loadings, and fatty acid concentrations. nih.gov Such models are invaluable for process optimization and scale-up.

Below are interactive data tables summarizing key findings from various studies on the synthesis of this compound and its analogues.

Table 1: Influence of Solvent System on Enzymatic Synthesis of Glucose Laurate

| Solvent System | Enzyme | Acyl Donor | Key Finding | Reference |

|---|---|---|---|---|

| Deep Eutectic Solvent (Choline chloride/urea) | Lipase | Various | Efficient for glucose ester synthesis, but solubility issues with >C10 acyl donors. | uni-hannover.deresearcher.liferesearchgate.net |

| 2-Methyltetrahydrofuran-3-one | Novozym 435 | Lauric Acid | Yield of 79%, significantly higher than in 2M2B (48%). | mdpi.comlivescience.io |

| 2M2B / DMSO (20% v/v) | Aspergillus niger lipase | Lauric Acid | Improved yield (35%) due to enhanced glucose solubility. | mdpi.com |

| 2M2B / 2-MeTHF-3-one (20% v/v) | Aspergillus niger lipase | Lauric Acid | Yield of 42% (esterification), a sustainable alternative to DMSO. | mdpi.com |

Table 2: Comparison of Esterification and Transesterification for Glucose Laurate Synthesis

| Reaction Type | Enzyme | Acyl Donor | Solvent | Yield/Conversion | Reference |

|---|---|---|---|---|---|

| Esterification | Aspergillus niger lipase | Lauric Acid | 2M2B / 2-MeTHF-3-one (20% v/v) | 42% | mdpi.com |

| Transesterification | Aspergillus niger lipase | Ethyl Laurate | 2M2B / DMSO (20% v/v) | 52% | mdpi.com |

| Transesterification | Aspergillus niger lipase | Ethyl Laurate | 2M2B / 2-MeTHF-3-one (20% v/v) | 49% | mdpi.com |

| Esterification | Candida antarctica lipase B | Lauric Acid | Not Specified | 77% conversion | nih.gov |

Table 3: Chemical Synthesis of Lauroyl Glucose Derivatives

| Starting Material | Acylating Agent | Key Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1,2-O-Isopropylidene-α-D-glucofuranose | Lauroyl chloride | Pyridine, 0°C | 6-O-Lauroyl-1,2-O-isopropylidene-α-D-glucofuranose | 70% | cbijournal.com |

| 1,2-O-Isopropylidene-α-D-glucofuranose | Lauroyl chloride | Dichloromethane-Et3N, room temp. | 1,2-O-Isopropylidene-3,5,6-tri-O-lauroyl-α-D-glucofuranose | 62% | dergipark.org.tr |

Exploration of Sustainable Synthetic Pathways and Green Chemistry Principles

The synthesis of sugar esters, including this compound and its analogues, has increasingly come under the scrutiny of green chemistry principles. scispace.com These principles advocate for the design of chemical products and processes that minimize the use and generation of hazardous substances. yale.eduresearchgate.net Traditional chemical synthesis methods for sugar esters often rely on harsh conditions and toxic solvents like pyridine and dimethylformamide, which are incompatible with applications in the food, cosmetic, and pharmaceutical industries. nih.gov Consequently, research has pivoted towards sustainable alternatives that align with green chemistry tenets such as the use of renewable feedstocks, catalysis, safer solvents, and energy efficiency. yale.eduacs.orgathensjournals.gr

Biocatalysis, particularly using enzymes, has emerged as a cornerstone of green synthetic strategies for producing these compounds. mdpi.com It offers a powerful alternative to conventional chemical routes, which often suffer from poor selectivity and the need for extensive protection and deprotection steps, generating significant waste. acs.orgembrapa.br

Enzymatic Synthesis: A Greener Alternative

The use of enzymes, primarily lipases, as biocatalysts is the most prominent green approach for the synthesis of sugar esters. tandfonline.comresearchgate.net Lipases are effective in non-aqueous media where they can catalyze the reverse reaction of hydrolysis—esterification or transesterification. researchgate.netuni-pannon.hu This enzymatic pathway offers several advantages:

High Regioselectivity: Lipases can selectively acylate specific hydroxyl groups on the sugar moiety, often targeting the primary hydroxyl group (e.g., at the C-6 position in glucose). embrapa.brmdpi.com This specificity eliminates the need for complex protection/deprotection steps, which aligns with the green chemistry principle of reducing derivatives. scispace.comacs.org For instance, the synthesis of 6-O-lauroyl-D-glucopyranose using Aspergillus niger lipase showed high selectivity for the C-6 position. mdpi.com

Mild Reaction Conditions: Enzymatic reactions are typically conducted under mild conditions, often at ambient or slightly elevated temperatures and atmospheric pressure. researchgate.netnih.gov This reduces the energy requirements of the process, adhering to the principle of Design for Energy Efficiency. yale.eduacs.org

Use of Renewable Feedstocks: The substrates for this synthesis, sugars (like D-glucose) and fatty acids (like lauric acid), are derived from renewable resources, a key principle of green chemistry. yale.edumdpi.com

Biodegradability: The catalysts (enzymes) and the resulting products (sugar esters) are generally biodegradable and non-toxic. tandfonline.comuni-pannon.hu

Various lipases have been employed for sugar ester synthesis, with Candida antarctica lipase B (CALB), often immobilized as Novozym 435, being one of the most extensively studied. nih.govnih.gov Other sources include lipases from Aspergillus niger and maize seeds. uni-pannon.humdpi.com The choice of acyl donor is also critical; vinyl esters are often preferred over free fatty acids as they result in a non-reversible reaction and avoid the production of water, which can promote the competing hydrolysis reaction. mdpi.com

The Role of Green Solvents and Reaction Media

A significant challenge in the enzymatic synthesis of sugar esters is the poor solubility of the polar sugar substrate in non-polar organic solvents where lipases are most active. researchgate.netsioc-journal.cn Traditional solvents like dimethyl sulfoxide (DMSO) and pyridine, while effective at dissolving sugars, are toxic and not considered green. nih.govmdpi.com This has spurred research into alternative, more benign reaction media.

Tertiary Alcohols and Ketones: Solvents like 2-methyl-2-butanol (2M2B), also known as tert-amyl alcohol, have been identified as effective media for sugar ester synthesis. nih.gov 2M2B is considered a greener solvent and is compatible with food and pharmaceutical applications. nih.gov Studies have shown that it allows for sugar dissolution without significantly impairing enzyme activity, leading to good reaction yields. mdpi.comnih.gov For example, the synthesis of a glucose lauric ester using Aspergillus niger lipase in 2M2B achieved a 50.9% yield in 5 hours. mdpi.com An alternative co-solvent, 2-methyltetrahydrofuran-3-one, has been proposed as a bio-sourced replacement for DMSO, achieving comparable yields in the synthesis of 6-O-lauroyl-D-glucopyranose. mdpi.com

Ionic Liquids (ILs): Ionic liquids are organic salts that are liquid at low temperatures (<100 °C) and are often cited as "designer solvents" due to their tunable properties. nih.govmdpi.com They are non-volatile and can dissolve a wide range of compounds, including sugars. nih.govsioc-journal.cn Several studies have demonstrated the successful enzymatic synthesis of sugar esters in ILs, noting enhanced sugar solubility and enzymatic reactivity. sioc-journal.cnmdpi.com However, concerns remain about their cost, preparation methods, and biodegradability, making their "green" status a subject of debate. nih.gov

Deep Eutectic Solvents (DESs): As a greener alternative to both conventional organic solvents and ILs, deep eutectic solvents have gained significant attention. nih.govtandfonline.com DESs are mixtures of hydrogen bond donors (e.g., urea, glycerol) and hydrogen bond acceptors (e.g., choline chloride) that form a eutectic with a melting point much lower than the individual components. acs.org They are typically derived from natural, renewable, and inexpensive raw materials. nih.gov DESs have been successfully used as reaction media for the enzymatic synthesis of sugar esters, including glucose decanoate (B1226879) and glucose hexanoate. nih.govacs.org

| Sugar Substrate | Acyl Donor | Enzyme | Solvent/Medium | Key Finding | Reference |

|---|---|---|---|---|---|

| D-Glucose | Vinyl Laurate | Aspergillus niger lipase | 2-Methyl-2-butanol (2M2B) | Achieved 50.9% yield at 60°C in 5 hours. | mdpi.com |

| D-Glucose | Ethyl Laurate | Aspergillus niger lipase | 2M2B / 2-Methyltetrahydrofuran-3-one | The bio-sourced co-solvent achieved yields (49%) comparable to those with DMSO (52%). | mdpi.com |

| Sucrose | Dodecanoic Acid | Novozym 435 | Ionic Liquid ([BMIm][dca]) | Successful synthesis of sucrose dodecanoate (B1226587) in an IL medium. | nih.gov |

| D-Glucose | Vinyl Decanoate | Candida antarctica lipase B (CalB) | Deep Eutectic Solvent (ChCl/Urea) | Demonstrated the feasibility of DES as a reaction medium for sugar ester production. | acs.org |

Innovative Sustainable Methodologies

Beyond biocatalysis and green solvents, other innovative approaches are being explored to enhance the sustainability of sugar ester synthesis.

Solvent-Free and Mechanoenzymatic Synthesis: A highly desirable green approach is to eliminate the use of solvents altogether. nih.gov Solvent-free reaction systems, often using an excess of one of the liquid substrates (e.g., the fatty acid ester) as the reaction medium, are being investigated. nih.gov Furthermore, the combination of biocatalysis with mechanochemistry (mechanoenzymatic synthesis) represents a significant advancement. nih.gov Using techniques like ball milling, this method can dramatically increase reaction rates and productivity while saving time, energy, and eliminating the need for solvents. nih.gov One study reported a 6-fold increase in productivity for a model glycolipid synthesis compared to standard heating and shaking methods. nih.gov

| Product | Synthetic Approach | Enzyme | Reaction Conditions | Yield/Conversion | Reference |

|---|---|---|---|---|---|

| 6-O-Lauroyl-D-glucopyranose | Transesterification | Aspergillus niger lipase | 56°C, 48h, 240 rpm, 2M2B/DMSO co-solvent | ~52% | mdpi.com |

| Glucose Monodecanoate | Mechanoenzymatic Transesterification | Novozym 435 (CALB) | Bead mill, neat reaction (excess vinyl decanoate) | 27 mM/h space-time yield | nih.gov |

| Glucose Esters | Esterification | Maize Seed Lipase | 50°C, Hexane, Glucose:Stearic Acid ratio 2.5:1 | 76% conversion | uni-pannon.hu |

| 6-O-glucose palmitate | Transesterification | Novozym 435 | 60°C, 20h, Acetonitrile | 94% acyl donor conversion | nih.gov |

The exploration of these sustainable pathways demonstrates a significant shift towards environmentally benign manufacturing of this compound and related sugar esters. By integrating principles of green chemistry, such as the use of biocatalysts, safer solvents, and energy-efficient methodologies, the chemical industry can produce these valuable compounds in a more responsible and sustainable manner.

Advanced Analytical Characterization of this compound Remains Elusive in Surveyed Literature

Structural elucidation of sugar esters relies heavily on a combination of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and Distortionless Enhancement by Polarization Transfer (DEPT) analysis, is critical for determining the exact connectivity and stereochemistry of the molecule. Mass Spectrometry (MS), particularly with techniques like Electrospray Ionization (ESI) and when coupled with Liquid Chromatography (LC-MS), is essential for confirming the molecular weight and analyzing fragmentation patterns to further verify the structure.

Although general principles for the analysis of acyl-glucopyranosides are well-established, specific published spectra and detailed data tables for this compound could not be located. Research literature often focuses on enzymatic or chemical synthesis that results in mixtures of isomers or favors acylation at the primary hydroxyl group (C-6) due to its higher reactivity. For instance, comprehensive NMR and MS data are available for 6-O-lauroyl-D-glucopyranose, which is a common product of lipase-catalyzed esterification of glucose. mdpi.comembrapa.br However, selective synthesis and subsequent detailed characterization of the 1-O-acyl ester are less commonly reported.

Without access to peer-reviewed studies containing the full spectral assignments and mass spectrometric fragmentation analysis specifically for this compound, a scientifically accurate and detailed article conforming to the requested outline cannot be constructed at this time. The generation of such specific data would require original laboratory synthesis and analysis of the compound.

Advanced Analytical Characterization Techniques for 1 O Lauroyl D Glucopyranose

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds. However, due to the low volatility of sugar esters like 1-O-Lauroyl-D-glucopyranose, direct analysis is challenging. Therefore, a derivatization step is typically required to enhance volatility before the sample is introduced into the GC-MS system. nih.gov

Common derivatization strategies include:

Transesterification: The ester bond is cleaved, and the lauroyl group is converted into a more volatile fatty acid methyl ester (FAME) or fatty acid ethyl ester. This approach is particularly useful for identifying and quantifying the fatty acid component of the molecule. nih.gov

Silylation: The free hydroxyl groups on the glucose moiety are reacted with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) to form trimethylsilyl (B98337) (TMS) ethers. This process significantly increases the volatility of the entire molecule, allowing it to be analyzed intact. nih.govfood.gov.uk

Following derivatization, the sample is injected into the gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint that can confirm the identity of the fatty acid moiety (from transesterification) or the derivatized sugar ester itself. For instance, analysis after transesterification would focus on identifying the characteristic mass spectrum of lauric acid methyl or ethyl ester. nih.gov An indirect method involves the complete hydrolysis of the ester to liberate sucrose (B13894) (or in this case, glucose), which is then derivatized and measured by GC-MS. nih.gov

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Derivatization | Transesterification to FAMEs or Silylation (e.g., with BSTFA) | To increase volatility for GC analysis. nih.govnih.gov |

| Column | Capillary column (e.g., DB-5ms, HP-5ms) | Separation of derivatized components. |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the sample through the column. |

| Temperature Program | Ramped oven temperature (e.g., 100°C to 300°C) | To elute compounds with different boiling points. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | To fragment molecules for mass analysis. researchgate.net |

| Detector | Mass Spectrometer (Quadrupole or Time-of-Flight) | To detect and identify fragments based on m/z ratio. |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a non-destructive technique used to identify the functional groups present in a molecule. When a sample is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in a characteristic absorption spectrum. For this compound, FTIR analysis is crucial for confirming the presence of key functional groups that define its structure. ieeesem.cominrae.fr

The spectrum of a lauroyl-D-glucopyranose derivative will prominently feature:

A broad absorption band corresponding to the O-H stretching of the multiple hydroxyl groups on the glucose ring. mdpi.com

Sharp peaks resulting from the C-H stretching of the aliphatic lauroyl chain. mdpi.com

A strong, characteristic absorption peak for the ester carbonyl (C=O) group, which confirms the ester linkage between lauric acid and glucose. mdpi.compressbooks.pub

Absorptions in the fingerprint region corresponding to C-O stretching and O-H bending, which are characteristic of the carbohydrate backbone. ieeesem.com

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

|---|---|---|---|

| ~3300 (broad) | O-H stretching | Hydroxyl groups (alcohol) | mdpi.com |

| 2920-2852 | C-H stretching | Aliphatic CH₂ and CH₃ (lauroyl chain) | mdpi.com |

| ~1730 | C=O stretching | Ester carbonyl | mdpi.com |

| 1460-1375 | C-H bending | Aliphatic CH₂ and CH₃ | ieeesem.com |

| ~1010 | C-O stretching | Alcohol/Ester | mdpi.com |

| ~722 | (CH₂)n rocking (n ≥ 4) | Long alkyl chain | mdpi.com |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for separating this compound from reaction mixtures, unreacted starting materials, and other isomers, as well as for assessing its purity. rsc.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of sugar esters. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common method, where a nonpolar stationary phase is used with a polar mobile phase. researchgate.netresearchgate.net This setup allows for the effective separation of sugar esters with varying acyl chain lengths and degrees of esterification.

For the analysis of this compound, a C8 or C18 column is typically employed. The mobile phase often consists of a gradient mixture of water and an organic solvent like methanol (B129727) or acetonitrile. researchgate.netresearchgate.net As the concentration of the organic solvent increases, the more hydrophobic, acylated sugars elute from the column. Detection can be achieved using several methods, including Evaporative Light Scattering Detection (ELSD), which is well-suited for non-UV-absorbing compounds like sugar esters, or Mass Spectrometry (LC-MS) for definitive identification. nih.govresearchgate.net

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Mode | Reversed-Phase (RP-HPLC) | Separation based on hydrophobicity. nih.gov |

| Stationary Phase | C18 or C8 silica (B1680970) column | Provides a nonpolar surface for interaction. |

| Mobile Phase | Gradient of Water and Methanol/Acetonitrile | To elute compounds across a range of polarities. researchgate.netresearchgate.net |

| Detector | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) | Universal detection (ELSD) or identification (MS). nih.govresearchgate.net |

| Flow Rate | 0.5 - 1.5 mL/min | Controls retention time and separation efficiency. |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for qualitatively monitoring the progress of a synthesis reaction and for preliminary purity checks. nih.gov A small amount of the sample is spotted onto a plate coated with a stationary phase, typically silica gel. The plate is then placed in a chamber containing a shallow pool of a solvent mixture (the mobile phase). frontiersin.org

The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases. For a sugar ester like this compound, which is significantly less polar than glucose but more polar than lauric acid, a solvent system such as chloroform:methanol or ethyl acetate:petroleum ether is effective. mdpi.comfrontiersin.org After development, the spots are visualized, often by spraying with a reagent like anisaldehyde-sulfuric acid and heating, which chars the organic compounds and makes them visible. frontiersin.org The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific TLC system. A study reported a Rf value of 0.18 for 6-O-lauroyl-(α/β)-D-glucopyranose using a mobile phase of ethyl acetate/petroleum ether (4:1 v/v). mdpi.com

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 plate | Polar adsorbent for separation. frontiersin.org |

| Mobile Phase | Chloroform:Methanol:Acetic Acid (65:15:2 v/v/v) or Ethyl Acetate:Petroleum Ether (4:1 v/v) | To achieve differential migration of spots. mdpi.comfrontiersin.org |

| Visualization | Anisaldehyde-sulfuric acid spray followed by heating | To make the separated, colorless spots visible. nih.govfrontiersin.org |

| Analysis | Calculation of Retention Factor (Rf) | To identify compounds and assess purity qualitatively. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and oxygen (O) in a pure sample. This analysis provides an empirical formula for the compound, which can be compared to the theoretical formula to verify its elemental composition and support its structural identification. dergipark.org.tr

For this compound, the molecular formula is C₁₈H₃₄O₇. The theoretical elemental composition can be calculated from its molecular weight. The experimental results from the elemental analyzer should closely match these theoretical values, typically within a ±0.4% margin, to confirm the purity and assigned structure of the synthesized compound. dergipark.org.tr

| Element | Molecular Formula | Theoretical Mass % | Hypothetical Found Mass % |

|---|---|---|---|

| Carbon (C) | C₁₈H₃₄O₇ (MW: 362.46 g/mol) | 59.65% | 59.58% |

| Hydrogen (H) | 9.45% | 9.51% | |

| Oxygen (O) | 30.90% | 30.91% |

Investigations into the Biosurfactant Properties and Surface Activity of 1 O Lauroyl D Glucopyranose

Surface and Interfacial Tension Reduction Capabilities

A primary characteristic of any surfactant is its ability to adsorb at interfaces (e.g., air-water or oil-water) and reduce the surface or interfacial tension. This property is fundamental to applications such as wetting, emulsification, and foaming. atamankimya.com Sugar esters are recognized as effective surfactants, capable of significantly lowering the surface tension of water. sci-hub.se

Research indicates that the molecular structure, particularly the length of the fatty acyl chain and the nature of the sugar headgroup, dictates the efficiency of surface tension reduction. ekb.eg For lauryl glucoside, a surface tension of 29.5 mN/m has been reported at a concentration of 1 g/L at 23°C. specialchem.com General studies on sugar esters show they can achieve surface tension values between 25 and 40 mN/m. sci-hub.se In a study involving chemoenzymatic synthesis, sugar-based surfactants including 6-O-palmitoyl- and 6-O-stearoyl-1-O-butyl glucopyranosides demonstrated a reduction in sunflower oil/water interfacial tension of approximately 20 mN/m, which was sufficient to stabilize emulsions. unimi.it Molecules with a glucose headgroup have been noted for their ability to lower surface tension efficiently. researchgate.net The process involves the surfactant molecules aligning at the interface, with their hydrophobic tails oriented away from the water phase, effectively disrupting the cohesive energy at the surface. sips.org.in

| Compound | Surface/Interfacial Tension (γ) | Conditions | Reference |

|---|---|---|---|

| Lauryl Glucoside | 29.5 mN/m | 1 g/L, 23°C | specialchem.com |

| Sugar Esters (general) | 25 - 40 mN/m | Above CMC | sci-hub.se |

| 6-O-Acyl-1-O-butyl glucopyranosides | ~20 mN/m reduction (interfacial) | Sunflower oil/water | unimi.it |

| Glucose Fatty Acid Esters | 38 - 44 mN/m | Aqueous solution | ekb.eg |

Critical Micelle Concentration (CMC) Determination

The critical micelle concentration (CMC) is the specific concentration of a surfactant above which molecules self-assemble to form aggregates known as micelles. researchgate.net It is a key parameter indicating the surfactant's efficiency; a lower CMC value signifies that less surfactant is needed to saturate the interfaces and begin forming micelles. For non-ionic surfactants like 1-O-Lauroyl-D-glucopyranose, the CMC is influenced by the balance between its hydrophilic (glucose) and hydrophobic (lauroyl) parts.

While specific CMC data for this compound is scarce, values for closely related compounds provide insight. Dodecyl-D-glucopyranoside, a non-ionic detergent, is reported to have a CMC of 125 µM (0.125 mM). caymanchem.com Another source reports a CMC of 2.0 mM for Dodecyl β-D-glucopyranoside. chemsrc.com Studies on lauric acid-based sugar amphiphiles note their interesting CMC properties. mdpi.com Research has established a general trend for sugar esters where the CMC value decreases as the length of the hydrophobic fatty acyl chain increases. ekb.eg The determination of CMC is often carried out by observing the abrupt change in physical properties of the solution, such as surface tension, conductivity, or osmotic pressure, as a function of surfactant concentration. researchgate.netshareok.org

| Compound | CMC Value | Reference |

|---|---|---|

| Dodecyl-D-glucopyranoside | 125 µM | caymanchem.com |

| Dodecyl β-D-glucopyranoside | 2.0 mM | chemsrc.com |

| Glucose Fatty Acid Esters (C12-C18) | 2.8x10-4 to 5.0x10-6 M | ekb.eg |

| Mixture of 4- and 2-O-lauryl-1,6-anhydroglucopyranose | 50 mM | rsc.org |

Micelle Formation and Aggregate Structure Research

Above the critical micelle concentration, surfactant monomers aggregate into thermodynamically stable colloidal structures called micelles. researchgate.net In aqueous solutions, these structures typically feature a core composed of the hydrophobic lauroyl chains, shielded from the water by an outer shell of the hydrophilic D-glucopyranose headgroups. The formation and structure of these aggregates are governed by a delicate balance of forces, including the hydrophobic effect driving the tails together and repulsive forces between the headgroups.

The specific architecture of the surfactant molecule is critical. The size and nature of the hydrophilic headgroup and the length of the hydrophobic tail influence the geometry of the resulting micelles. nih.gov For sucrose-6-O-monoesters, research has shown that the properties of the micelle are significantly affected by the hydrophobic chain only when its length exceeds a certain threshold, with the lauryl chain (C12) identified as a key breakpoint for this behavior. uchile.cl This suggests that the C12 lauroyl chain of this compound is sufficiently long to play a dominant role in the self-assembly process. Furthermore, the precise stereochemistry, such as the anomeric configuration (α vs. β) at the C-1 position, can have a profound impact on micelle morphology, leading to the formation of different structures such as spherical, cylindrical, or worm-like micelles.

Emulsification Efficiency and Stability Studies

The amphiphilic nature of this compound allows it to act as an emulsifying agent, stabilizing dispersions of immiscible liquids like oil and water. By adsorbing at the oil-water interface, the surfactant reduces interfacial tension and creates a protective barrier around the droplets of the dispersed phase, preventing them from coalescing.

Sugar esters are known to be effective emulsifiers for creating both oil-in-water (O/W) and water-in-oil (W/O) emulsions, with the outcome largely dependent on their hydrophilic-lipophilic balance (HLB). sci-hub.se A study focusing on the chemoenzymatic synthesis of 6-O-acyl-1-O-butyl glucopyranosides, including the lauroyl derivative, investigated their ability to stabilize W/O emulsions. unimi.it The stability of these emulsions was monitored over time, demonstrating the potential of such glucose-based esters in creating stable dispersed systems. unimi.it In another study, laurate monoesters of various disaccharides were found to have good emulsifying ability. plos.orgnih.gov The effectiveness of emulsification is tied to the surfactant's ability to lower interfacial tension and form a robust interfacial film, properties for which lauryl glucosides are well-regarded. atamankimya.comatamankimya.com

| Compound Type | Emulsion Type Studied | Key Finding | Reference |

|---|---|---|---|

| Disaccharide Laurate Monoesters | Oil-in-Water | Demonstrated good emulsifying ability and stability. | plos.orgnih.gov |

| 6-O-Acyl-1-O-butyl glucopyranosides | Water-in-Oil | Successfully stabilized W/O emulsions, with stability monitored over one month. | unimi.it |

| Sugar Esters (general) | O/W and W/O | Versatile emulsifiers, with performance dependent on HLB value. | sci-hub.se |

Foaming Characteristics and Stability

Foaming, the generation of a dispersion of gas in a liquid, is another key property of surfactants. The ability to create a voluminous and stable foam is crucial in many applications. This performance is linked to the surfactant's ability to reduce surface tension and form a resilient, elastic film at the air-water interface of the foam bubbles.

Lauryl glucoside is particularly noted for its foaming capabilities, often described as having the best and most stable foam when compared to other alkyl polyglucosides like decyl glucoside and coco glucoside. atamankimya.comtichemindustry.com A comparative study on disaccharide monoesters showed that laurate esters produced better foam volume than esters with shorter chains (decanoyl and capryloyl). nih.gov The same study investigated foam stability, noting that for lauroyl esters, the foam height decreased over a 50-minute period, with the decay being more pronounced at lower surfactant concentrations. plos.orgnih.gov However, another study comparing different glycolipids found that foams stabilized by surfactants with a glucose headgroup were less stable than those with sorbose or glucuronic acid headgroups, indicating the significant influence of the hydrophilic moiety on foam stability. researchgate.net

| Compound/Class | Foaming Property | Observation | Reference |

|---|---|---|---|

| Lauryl Glucoside | Foam Stability | More stable foam compared to decyl glucoside and coco glucoside. | tichemindustry.com |

| Lauryl Glucoside | Foaming Capacity | Has the best foaming capacity of the common glucosides. | |

| Disaccharide Laurate Monoesters | Foam Power | Better foaming power than decanoyl and capryloyl esters. | nih.gov |

| Disaccharide Laurate Monoesters | Foam Stability | Foam height decreases over time, especially at lower concentrations. | plos.orgnih.gov |

| Glycolipids with Glucose Headgroup | Foam Stability | Less stable than foams from sorbose or glucuronic acid headgroups. | researchgate.net |

Exploration of Biological Activities and Structure Activity Relationships

Antimicrobial Activity Studies

SFAEs are recognized for their broad-spectrum antimicrobial activities against various pathogenic and spoilage microorganisms. nih.gov The primary mode of action is believed to involve the disruption of the cell envelope, leading to cell death. nih.gov The unique structure of 1-O-Lauroyl-D-glucopyranose, combining a hydrophilic glucose head with a lipophilic lauroyl tail, allows it to interact with and destabilize the lipid bilayers of microbial cell membranes.

Research consistently demonstrates that sugar esters are generally more effective against Gram-positive bacteria than Gram-negative bacteria. researchgate.netnih.gov The complex outer membrane of Gram-negative bacteria, composed of a lipopolysaccharide layer, provides an additional barrier that is less permeable to the amphiphilic sugar esters. nih.govmdpi.com

Gram-positive bacteria, which lack this outer membrane, are more susceptible to the disruptive action of these compounds on their cytoplasmic membrane. researchgate.net For instance, lauroyl esters have been shown to completely inhibit the growth of Streptococcus sobrinus, a Gram-positive bacterium, at concentrations between 500-2000 µg/ml. jocpr.com Studies on various carbohydrate fatty acid derivatives have confirmed their activity against a panel of Gram-positive bacteria, including Staphylococcus aureus and Listeria monocytogenes. tudublin.ie While some activity against Gram-negative organisms has been reported, it often requires significantly higher concentrations of the sugar ester. researchgate.net For example, lauroylated glucose derivatives have shown some inhibitory effects, but their efficacy is markedly lower compared to their impact on Gram-positive strains. researchgate.net

| Compound/Extract | Bacterial Type | Target Microorganism | Observed Effect | Source |

|---|---|---|---|---|

| Lauroyl Esters | Gram-Positive | Streptococcus sobrinus | Complete inhibition at 500-2000 µg/ml | jocpr.com |

| Methyl 4,6-O-benzylidene-2-O-(4-t-butylbenzoyl)-3-O-lauroyl-α-D-glucopyranoside | Gram-Positive | General Pathogens | Exhibited better antibacterial activity (19.5 mm inhibition zone) than standard ampicillin (B1664943) (18 mm). | innspub.net |

| 5-O-lauroyl-d-xylofuranose | Gram-Positive | Bacillus cereus, Bacillus subtilis, Staphylococcus aureus | Showed significant antimicrobial activity at concentrations of 0.12 mg/disc and higher. | mdpi.com |

| Sugar Fatty Acid Esters (general) | Gram-Negative | Pseudomonas aeruginosa | Inhibition of biofilm formation required high concentrations (0.1% w/w). | researchgate.net |

| D-glucose laurate esters | Gram-Positive & Gram-Negative | Bacillus cereus, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | No observed activity in agar (B569324) diffusion tests. | mdpi.com |

Derivatives of lauric acid and sugar esters have also demonstrated notable antifungal properties against both yeasts and filamentous fungi. researchgate.net The mechanism is thought to be similar to their antibacterial action, involving disruption of the fungal cell membrane.

Studies have shown that 5-O-lauroyl-l-arabinofuranose is active against the yeast Candida albicans and several filamentous fungi. mdpi.com Lauric acid itself is reported to be active against Aspergillus niger. researchgate.net In a study of mannopyranoside esters, those with C12 acyl chains (lauroyl) were found to be particularly potent against Aspergillus species. preprints.org For example, one such compound demonstrated higher inhibition against A. flavus and A. niger than the conventional antifungal drug fluconazole (B54011). preprints.org While direct data on this compound can be limited, the strong performance of other lauroyl sugar esters suggests its potential as an antifungal agent. cbijournal.com

| Compound | Fungal Type | Target Microorganism | Observed Effect | Source |

|---|---|---|---|---|

| 5-O-lauroyl-l-arabinofuranose | Yeast & Filamentous Fungi | Candida albicans, various filamentous fungi | Exhibited antifungal activity. | mdpi.com |

| Mannopyranoside esters (C12 chain) | Filamentous Fungi | Aspergillus species | Potent activity, in some cases higher than fluconazole. | preprints.org |

| Lauric Acid | Filamentous Fungi | Aspergillus niger | Reported activity. | researchgate.net |

| Monolaurin | Filamentous Fungi | Aspergillus niger | Inhibition of spore outgrowths at 0.2-1.8 mmol/L. | researchgate.net |

| D-glucose laurate esters | Yeast & Filamentous Fungi | Candida albicans, various filamentous fungi | No observed activity in agar diffusion tests. | mdpi.com |

The antimicrobial activity of sugar fatty acid esters is profoundly influenced by the length of the fatty acid (acyl) chain. nih.govjocpr.comnih.gov A significant body of research indicates that medium-chain fatty acids, typically those with 8 to 14 carbon atoms, exhibit the highest antimicrobial potency. nih.govtandfonline.com

The bioactivity of this compound is a direct consequence of its amphiphilic architecture. The relationship between its molecular structure and antimicrobial profile is multifaceted:

Hydrophilic-Lipophilic Balance (HLB): The balance between the hydrophilic sugar "head" (glucose) and the lipophilic fatty acid "tail" (lauroyl group) is critical. This balance dictates the surfactant properties of the molecule and its ability to interact with and disrupt microbial cell membranes. The C12 lauroyl chain provides a suitable level of lipophilicity to partition into the lipid bilayer. nih.gov

Carbohydrate Moiety: The sugar head is not merely a passive hydrophilic component. Studies comparing different sugar esters have shown that the type of sugar (e.g., glucose, galactose, fructose) and the configuration of its hydroxyl groups significantly affect antibacterial activity. researchgate.netjocpr.com This suggests the carbohydrate moiety is actively involved in the interaction at the cell surface. jocpr.com

Acyl Chain Structure: As detailed previously, the C12 chain of the lauroyl group is often optimal for antimicrobial action. nih.gov The length and saturation of this chain determine the molecule's ability to penetrate and destabilize the phospholipid bilayer of the target cell.

Glycosidic Linkage: The nature of the bond connecting the fatty acid to the sugar can also impact efficacy. Comparisons between ester and ether linkages have shown that the type of bond has a significant effect on antimicrobial potency, as do the α and β anomeric configurations of the carbohydrate. jocpr.comnih.gov

Influence of Acyl Chain Length and Substitution Patterns on Antimicrobial Potency

Molecular Interactions and Formulation Science for Advanced Delivery Systems

The surfactant properties inherent to this compound make it a valuable component in formulation science. Its ability to lower surface tension between immiscible phases, such as oil and water, is key to its application in creating stable emulsions and vesicular systems for the delivery of active compounds.

This compound and related alkyl polyglucosides are effective emulsifiers and are used to create delivery systems for poorly water-soluble (hydrophobic) compounds. au.dk The primary mechanism involves the formation of emulsions or nanovesicles where the hydrophobic drug is encapsulated.

An emulsion is a dispersion of one liquid in another immiscible liquid, such as oil droplets in water (o/w). mdpi.com In such a system, this compound molecules orient themselves at the oil-water interface. The lipophilic lauroyl tails penetrate the oil droplet, which contains the dissolved hydrophobic compound, while the hydrophilic glucose heads remain in the surrounding aqueous phase. heraldopenaccess.us This arrangement forms a stable barrier around the oil droplets, preventing them from coalescing and keeping the hydrophobic substance dispersed. researchgate.net This principle is fundamental to many encapsulation techniques used in the pharmaceutical and food industries to improve the solubility, stability, and bioavailability of hydrophobic active ingredients. heraldopenaccess.uskinampark.com Furthermore, molecules like lauryl glucoside have been used as key components in the self-assembly of nanovesicles, which can efficiently encapsulate hydrophobic payloads for topical delivery. au.dkau.dk

Solubilization Enhancement Strategies

This compound belongs to the class of sugar esters, which are non-ionic surfactants. Its structure is amphiphilic, containing a water-soluble (hydrophilic) D-glucopyranose head and a water-insoluble (hydrophobic) lauroyl tail. This dual nature allows it to reduce the surface and interfacial tension between different phases, such as oil and water.

When the concentration of these surfactant molecules in a solution reaches a certain point, known as the critical micelle concentration (CMC), they self-assemble into spherical structures called micelles. nih.gov The hydrophobic tails orient themselves toward the core of the micelle, creating a lipid-like microenvironment, while the hydrophilic heads form the outer shell, interacting with the surrounding water. This process, known as micellar solubilization, can significantly increase the aqueous solubility of poorly soluble, hydrophobic compounds by encapsulating them within the micellar core. scialert.netjaper.in

Glycolipids, the broader family to which this compound belongs, are recognized for their ability to act as solubilizers, emulsifiers, and wetting agents. mdpi.com For instance, certain microbial biosurfactants have been shown to enhance the aqueous solubility of naphthalene (B1677914) by more than 30 times. researchgate.net While specific data for this compound is limited, its structural similarity to other well-studied sugar esters suggests its potential utility in pharmaceutical and industrial formulations to improve the solubility of hydrophobic active ingredients. scialert.net

Table 1: Examples of Surfactants and Their Role in Solubilization

| Surfactant Type/Example | Class | Mechanism of Solubilization | Application Context |

|---|---|---|---|

| Lauroyl macroglycerides | Non-ionic | Micellar solubilization | Pharmaceutical formulations. scialert.net |

| Rhamnolipids | Anionic Glycolipid | Reduces surface tension, emulsification, micellar solubilization | Bioremediation, enhances solubility of naphthalene. researchgate.net |

| Sophorolipids | Anionic/Non-ionic Glycolipid | Reduces interfacial tension, enhances solubility | Detergents, bioremediation, food industry. mdpi.comunirioja.es |

Exploration in Bioremediation Applications

Bioremediation leverages biological agents, primarily microorganisms, to break down or neutralize environmental pollutants. A significant challenge in this field is the limited bioavailability of many contaminants, especially hydrophobic organic compounds (HOCs) that bind tightly to soil and sediment particles, making them inaccessible to microbes. nih.govsekj.org Surfactants can play a crucial role in overcoming this limitation, and bio-based surfactants like this compound are of particular interest due to their biodegradability and potentially lower environmental impact compared to synthetic alternatives. nih.gov

The primary mechanism by which this compound can aid in bioremediation is by increasing the bioavailability of HOCs, such as polycyclic aromatic hydrocarbons (PAHs) and polychlorinated biphenyls (PCBs). nih.gov

As a surfactant, it can mobilize these trapped contaminants through several actions:

Reduction of Interfacial Tension : It lowers the tension between the contaminant, soil particles, and the aqueous phase, which helps to "lift" the contaminant from the soil matrix. researchgate.net

Solubilization and Emulsification : By forming micelles or microemulsions, it can solubilize the HOCs in the water phase. nih.govresearchgate.net This effectively transfers the pollutant from the solid phase, where it is largely unavailable, into the aqueous phase, where it can be accessed and degraded by microorganisms. researchgate.net

Studies on other glycolipid biosurfactants have demonstrated this effect. Rhamnolipids, for example, have been shown to enhance the bioremediation of soil contaminated with petroleum by releasing the hydrocarbons from soil particles and increasing their availability for microbial degradation. researchgate.net Similarly, sophorolipids are used to enhance the mobility and degradation of oils and other contaminants. unirioja.es Given its structure, this compound is expected to function in a similar manner, acting as a bridge between the hydrophobic pollutant and the microbial degraders.

Table 2: Role of Biosurfactants in Enhancing Bioavailability of Contaminants

| Biosurfactant | Contaminant Type | Observed Effect | Reference |

|---|---|---|---|

| Rhamnolipids | Hydrocarbons (Gasoline, Petroleum Sludge) | Released weathered oil from soil matrices, enhancing hydrocarbon bioavailability for microbial degradation. | researchgate.net |

| Sophorolipids & Rhamnolipids (Mixture) | Petroleum | Improved the ability to form microemulsions with a wide range of hydrocarbons, leading to significant degradation. | frontiersin.org |

The utility of this compound extends to various environmental remediation technologies. Its properties as an emulsifier and dispersing agent make it a candidate for processes aimed at cleaning up contaminated sites. mdpi.com

Potential applications include:

Soil Washing : In this process, a washing solution is passed through contaminated soil to extract pollutants. The addition of a surfactant like this compound to the washing fluid can significantly improve the removal efficiency of HOCs. researchgate.net

Oil Spill Remediation : As a dispersing agent, it could be used to break up oil slicks on water surfaces into smaller droplets. mdpi.com This increases the surface area of the oil, facilitating its natural degradation by marine microorganisms. Formulations based on biosurfactants have been developed as "green detergents" for cleaning up coastal areas contaminated with oil. mdpi.com

Enhanced Oil Recovery (EOR) : While primarily an industrial process, the principles of EOR are relevant to the remediation of sites heavily contaminated with petroleum. Surfactants are used to reduce interfacial tension and mobilize trapped oil, a mechanism directly applicable to flushing petroleum from contaminated soils and aquifers. mdpi.com

The use of a biodegradable, non-toxic surfactant derived from renewable resources like sugar and lauric acid presents a sustainable approach to environmental cleanup, avoiding the introduction of additional, persistent chemicals into the ecosystem. nih.govmdpi.com

Computational and in Silico Approaches in the Study of 1 O Lauroyl D Glucopyranose

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-O-lauroyl-D-glucopyranose and related sugar esters, docking simulations are instrumental in elucidating their interactions with biological targets, such as enzymes and proteins.

Recent studies have employed molecular docking to investigate the antimicrobial potential of glucopyranoside derivatives. ajchem-a.com For instance, docking studies have been conducted against fungal and bacterial proteins to understand the binding affinities of these compounds. researchgate.net Research on galactopyranoside derivatives, which share structural similarities with glucopyranosides, has utilized molecular docking against various antibacterial and antifungal drug targets to identify potential drug candidates. nih.gov In one study, various sugar esters, including those with lauroyl chains, were docked with lanosterol (B1674476) 14α-demethylase (CYP51), a key fungal enzyme. acgpubs.org The results indicated that glucopyranoside-based fatty acyl esters with stearoyl, decanoyl, and lauroyl chains have high potential as antifungal agents, corroborating in vitro findings. acgpubs.org

The binding affinity, represented by the docking score (often in kcal/mol), provides a quantitative measure of the interaction strength. A more negative value typically indicates a stronger binding affinity. rsc.org For example, in a study of galactopyranose esters, a derivative (G8) showed a high binding affinity of -10.4 kcal/mol with the target protein, while the lauroyl derivative (G12) had a binding energy of -2.3 kcal/mol. rsc.org These simulations help to visualize the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the receptor.

Molecular Dynamics (MD) Simulations for System Stability and Conformational Analysis

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. nih.gov This technique is particularly useful for assessing the stability of ligand-receptor complexes predicted by molecular docking and for analyzing the conformational landscape of molecules like this compound in different environments.

MD simulations have been used to study the stability of complexes formed between sugar ester derivatives and target proteins. researchgate.net For example, a 100 ns molecular dynamics simulation was performed on thymidine (B127349) analogs, some containing lauroyl groups, complexed with the main protease of SARS-CoV-2 to monitor the stability of the complex under simulated physiological conditions. nih.gov The results of such simulations, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), can reveal the stability of the complex and the flexibility of different parts of the protein and ligand. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds.

For sugar esters, QSAR studies have been employed to understand how structural features, such as the length of the fatty acid chain and the nature of the sugar headgroup, influence their antimicrobial properties. nih.gov Research has highlighted that sugar esters with medium- to long-chain fatty acids, particularly lauric and myristic acid, exhibit exceptional antibacterial properties. nih.gov The chain length of the hydrophobic group, the glycosyl structure, and the degree of substitution all impact the antibacterial effect. nih.gov

A study on galactopyranoside derivatives used QSAR analysis to correlate their structural properties with their antibacterial and antifungal activities, yielding pIC50 values ranging from 3.67 to 8.15. nih.gov Such models can guide the design of new sugar esters with enhanced biological activities.

Prediction of Activity Spectra for Substances (PASS) Analysis

Prediction of Activity Spectra for Substances (PASS) is an in silico tool used to predict the biological activity spectrum of a compound based on its structural formula. nih.gov The output is a list of potential biological activities with corresponding probabilities of being active (Pa) and inactive (Pi). ajchem-a.combanglajol.info

PASS analysis has been widely applied to sugar esters to predict their potential pharmacological effects. acgpubs.orgresearchgate.net For instance, PASS predictions for various glucopyranoside esters suggested they are more likely to have antifungal properties than antibacterial properties. acgpubs.orgresearchgate.net In one study, the Pa for antifungal activity of glucopyranoside compounds was in the range of 0.62 to 0.67, while the Pa for antibacterial activity was between 0.50 and 0.55. acgpubs.org Another study on mannopyranoside esters, including a lauroyl derivative, used PASS to indicate better potential against fungal pathogens than bacterial ones. unimas.my

These predictions can guide experimental work by prioritizing compounds for specific biological assays. acgpubs.org For example, guided by PASS analysis, researchers screened fatty acid esters for in vitro antifungal activity and found that the experimental results supported the PASS predictions. acgpubs.org

Computational Identification and Characterization of Enzymes (e.g., UDP-Glycosyltransferases)

Computational methods are crucial for identifying and characterizing enzymes involved in the synthesis of compounds like this compound. UDP-glycosyltransferases (UGTs) are a large family of enzymes that catalyze the transfer of a glycosyl group from a UDP-sugar to an acceptor molecule. mdpi.com

Computational-guided methods have been used to search for putative UGTs with activity towards 1-dodecanol (B7769020) for the production of lauryl glucoside. nih.gov This involves screening genomes of organisms known to synthesize lauryl glucoside using known UGT sequences as templates. nih.gov For example, UGT sequences from Arabidopsis thaliana have been used to mine the genomes of organisms like Candida, Pichia, and Rhizopus. nih.gov

Once candidate enzymes are identified, computational characterization can be performed to predict their function and substrate specificity. nih.gov This bioinformatic approach helps to narrow down the number of candidates for experimental validation, accelerating the discovery of novel enzymes for the synthesis of specific sugar esters. nih.gov The synthesis of 1,2,6-tri-O-galloyl-β-D-glucopyranose, for instance, is known to involve UGTs. mdpi.com

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in quantum chemistry for understanding chemical reactivity and kinetic stability. semanticscholar.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's reactivity. semanticscholar.orgresearchgate.net

FMO analysis has been applied to various glucopyranoside esters to study their electronic properties. semanticscholar.org The distribution of HOMO and LUMO can reveal the likely sites for electrophilic and nucleophilic attack. ekb.eg For example, in some glucopyranoside esters, the HOMO is often located on the phenyl group and oxygen atoms of the pyranose ring, while the LUMO is distributed over the alkyl chains. ekb.eg

A smaller HOMO-LUMO gap generally implies higher reactivity. unimas.my Studies have shown that the incorporation of different acyl groups, such as lauroyl, can influence the HOMO-LUMO gap and thus the predicted reactivity of the sugar ester. unimas.mymdpi.com

Theoretical Studies on Hydrogen Bond Networks and Solvent Effects in Reaction Systems

Theoretical studies are employed to understand the intricate network of hydrogen bonds and the influence of solvents in reaction systems involving sugar esters. Hydrogen bonds play a critical role in the structure and stability of carbohydrates and their interactions with other molecules. nih.govresearchgate.net

Furthermore, computational methods can model the effect of different solvents on reaction outcomes, such as in the enzymatic synthesis of sugar esters. researchgate.netupm.edu.my The choice of solvent can significantly impact the solubility of the reactants and the activity of the enzyme, thereby influencing the reaction rate and yield. researchgate.net Theoretical studies can help to rationalize these effects and guide the selection of optimal reaction conditions. For example, studies have investigated the lipase-catalyzed synthesis of sugar esters in various organic solvents and solvent-free systems. researchgate.netupm.edu.my

Biorefinery Integration and Sustainable Production Paradigms

Utilization of Lignocellulosic Monosaccharides as Substrates

The production of 1-O-Lauroyl-D-glucopyranose is well-aligned with the principles of a circular bioeconomy, utilizing sugars derived from abundant and renewable lignocellulosic biomass. mdpi.comresearchgate.net Lignocellulose, the primary component of agricultural and forestry residues, can be broken down into its constituent monosaccharides, such as D-glucose, D-xylose, and L-arabinose, which serve as the foundational building blocks for synthesizing sugar esters. mdpi.comnih.gov

The enzymatic synthesis of sugar fatty acid esters (SFAEs) from these biomass-derived sugars is a key area of research. mdpi.com Studies have demonstrated the successful use of lipases to catalyze the esterification or transesterification of D-glucose with lauric acid or its derivatives to produce 6-O-lauroyl-D-glucopyranose. mdpi.comnih.gov For instance, research has shown that the enzymatic acylation of D-glucose recovered from wheat bran hydrolysate can yield significant concentrations of D-glucose laurate monoester. nih.govfrontiersin.org

One of the advantages of enzymatic synthesis is its high selectivity. For example, studies using Aspergillus niger lipase (B570770) have shown a high selectivity for the synthesis of 6-O-lauroyl-D-glucopyranose. mdpi.com Similarly, when using Lipozyme RM IM as a biocatalyst, the reaction with D-glucose yields primarily the α-anomer of the glucopyranose derivative, indicating enzymatic selectivity. mdpi.com This selectivity avoids the need for complex protection and deprotection steps often required in chemical synthesis. embrapa.br

The table below summarizes research findings on the enzymatic synthesis of lauroyl glucose esters from lignocellulosic-derived monosaccharides.

| Substrate | Acyl Donor | Biocatalyst | Product | Conversion/Yield | Reference |

| D-Glucose (from Wheat Bran Hydrolysate) | Lauric Acid (300 mM) | Lipase N435 | 6-O-lauryl-D-glucopyranose | 72% conversion of D-glucose | nih.gov, frontiersin.org |

| D-Glucose (from Wheat Bran Hydrolysate) | Methyl Laurate | Lipase N435 | 6-O-lauryl-D-glucopyranose | 92% conversion of D-glucose | nih.gov, frontiersin.org |

| D-Glucose | Vinyl Laurate | Lipozyme RM IM | 6-O-lauroyl-α-D-glucopyranose | Not specified | mdpi.com |

| D-Glucose | Ethyl Laurate | Aspergillus niger lipase | 6-O-lauroyl-D-glucopyranose | 53% yield at 56°C | mdpi.com |

Comparative Analysis with Petroleum-Based Surfactants for Environmental Impact Assessment

The shift from petroleum-based surfactants to sugar-based alternatives like this compound is driven by a growing awareness of the environmental consequences of synthetic surfactants. nih.govacs.org Petroleum-derived surfactants can persist in the environment and exhibit higher toxicity levels, negatively impacting aquatic ecosystems and wastewater treatment processes. nih.govacs.org

In contrast, sugar-based surfactants are recognized for their favorable environmental profile. science351.ptmarkwideresearch.com They are derived from renewable resources, reducing the dependence on finite fossil fuels. science351.pt Life Cycle Assessment (LCA) studies are crucial tools for quantifying and comparing the environmental performance of bio-based versus petrochemical products. ijsart.comstarch.eu

The key environmental advantages of sugar-based surfactants like this compound over their petroleum-based counterparts are summarized in the table below.